An In-depth Technical Guide to 8-(3-Chlorophenyl)-8-oxooctanoic Acid
An In-depth Technical Guide to 8-(3-Chlorophenyl)-8-oxooctanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of the known chemical properties of 8-(3-Chlorophenyl)-8-oxooctanoic acid. Due to the limited availability of published experimental data, this document combines confirmed information from chemical suppliers with predicted values and outlines a plausible synthetic route. Furthermore, in the absence of biological data, a proposed workflow for biological screening and a hypothetical signaling pathway are presented to guide future research endeavors. This whitepaper aims to serve as a foundational resource for researchers and drug development professionals interested in this compound.
Core Chemical Properties
8-(3-Chlorophenyl)-8-oxooctanoic acid is an organic compound characterized by a chlorophenyl group attached to an eight-carbon chain terminating in a carboxylic acid. Its structure suggests potential for investigation in various biochemical pathways, given the presence of both a keto group and a carboxylic acid moiety.
Table 1: Confirmed and Predicted Chemical Properties
| Property | Value | Source |
| IUPAC Name | 8-(3-chlorophenyl)-8-oxooctanoic acid | Sigma-Aldrich[1] |
| Molecular Formula | C₁₄H₁₇ClO₃ | ChemicalBook[2] |
| Molecular Weight | 268.74 g/mol | Sigma-Aldrich[1] |
| Physical Form | White solid | Sigma-Aldrich[1] |
| Purity | 97% | Sigma-Aldrich[1] |
| Predicted Boiling Point | 446.8 ± 30.0 °C | ChemicalBook |
| Predicted Density | 1.186 ± 0.06 g/cm³ | ChemicalBook |
| Predicted pKa | 4.76 ± 0.10 | ChemicalBook |
Note: Experimental data for melting point, boiling point, and solubility in common solvents are not currently available in the public domain.
Proposed Synthesis Protocol: Friedel-Crafts Acylation
A plausible and efficient method for the synthesis of 8-(3-Chlorophenyl)-8-oxooctanoic acid is through a Friedel-Crafts acylation reaction. This well-established reaction involves the acylation of an aromatic ring, in this case, chlorobenzene, with an acylating agent in the presence of a Lewis acid catalyst.
Experimental Protocol:
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Preparation of the Acylating Agent: Suberic acid (octanedioic acid) is converted to its more reactive acyl chloride derivative, suberoyl chloride. This can be achieved by reacting suberic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The reaction is typically performed in an inert solvent like dichloromethane or chloroform, and the excess chlorinating agent is removed under reduced pressure.
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Friedel-Crafts Acylation Reaction:
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In a three-necked flask equipped with a stirrer, reflux condenser, and a dropping funnel, a Lewis acid catalyst such as anhydrous aluminum chloride (AlCl₃) is suspended in an excess of chlorobenzene, which serves as both the reactant and the solvent.
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The flask is cooled in an ice bath to maintain a low temperature.
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Suberoyl chloride, dissolved in a minimal amount of chlorobenzene, is added dropwise to the stirred suspension. The reaction is exothermic, and the rate of addition should be controlled to keep the temperature below 10 °C.
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After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to a moderate temperature (e.g., 50-60 °C) for several hours to ensure the completion of the reaction.
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Work-up and Purification:
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The reaction mixture is cooled and then carefully poured onto crushed ice containing concentrated hydrochloric acid to decompose the aluminum chloride complex.
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The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate).
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The combined organic layers are washed with water, a dilute solution of sodium bicarbonate to remove any unreacted acid, and finally with brine.
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The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude product.
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The crude 8-(3-Chlorophenyl)-8-oxooctanoic acid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexane) to obtain a white solid.
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Diagram of the Proposed Synthetic Workflow:
Caption: Proposed synthesis of 8-(3-Chlorophenyl)-8-oxooctanoic acid.
Spectral Data (Currently Unavailable)
A thorough search of public databases and scientific literature did not yield any experimental spectral data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for 8-(3-Chlorophenyl)-8-oxooctanoic acid. Characterization of this compound would be a critical step for any researcher working with it.
Biological Activity and Signaling Pathways (Hypothetical Framework)
To date, no studies have been published detailing the biological activity or mechanism of action of 8-(3-Chlorophenyl)-8-oxooctanoic acid. Its structure, featuring a fatty acid-like tail and an aromatic headgroup, suggests that it could potentially interact with nuclear receptors or enzymes involved in lipid metabolism.
Proposed Biological Screening Workflow:
The following diagram outlines a general workflow for the initial biological screening of a novel compound like 8-(3-Chlorophenyl)-8-oxooctanoic acid.
Caption: A general workflow for biological screening of a novel compound.
Hypothetical Signaling Pathway Involvement:
Given its structural similarity to certain classes of ligands, one could hypothesize that 8-(3-Chlorophenyl)-8-oxooctanoic acid might act as a modulator of Peroxisome Proliferator-Activated Receptors (PPARs). The following diagram illustrates a simplified, hypothetical signaling pathway.
Caption: Hypothetical signaling pathway for the compound as a PPAR agonist.
Conclusion and Future Directions
8-(3-Chlorophenyl)-8-oxooctanoic acid is a chemical compound with a defined structure but a significant lack of characterized physicochemical and biological properties in the public domain. This technical guide has summarized the available information and proposed a logical synthetic route. The absence of experimental data for key parameters such as melting point, solubility, and spectral characteristics, as well as any biological activity, highlights a clear gap in the scientific literature.
Future research should focus on:
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Synthesis and full characterization: A detailed, validated synthesis followed by comprehensive spectroscopic analysis (NMR, IR, MS) and determination of fundamental physical properties.
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In vitro and in vivo screening: A broad-based screening approach to identify any potential biological activities, including but not limited to, effects on metabolic pathways, enzyme inhibition, and receptor modulation.
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Mechanism of action studies: Should any significant biological activity be identified, subsequent studies to elucidate the specific molecular targets and signaling pathways involved will be crucial.
This guide serves as a starting point for researchers interested in exploring the potential of 8-(3-Chlorophenyl)-8-oxooctanoic acid and lays the groundwork for future investigations into this novel chemical entity.
